Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

Description

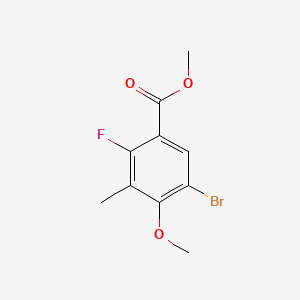

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is a poly-substituted aromatic ester with a methyl ester group at the carboxylic acid position. Its structure features bromine (Br) at position 5, fluorine (F) at position 2, methoxy (OCH₃) at position 4, and a methyl (CH₃) group at position 3 on the benzene ring. The bromine atom, a strong electron-withdrawing group, enhances susceptibility to nucleophilic substitution reactions, while the fluorine atom contributes to metabolic stability and lipophilicity .

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate |

InChI |

InChI=1S/C10H10BrFO3/c1-5-8(12)6(10(13)15-3)4-7(11)9(5)14-2/h4H,1-3H3 |

InChI Key |

RJXSAQFWFIJNNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1OC)Br)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A typical precursor is methyl 2-hydroxy-5-fluoro-3-methylbenzoate or its halogenated analogs. For example, methyl 2-hydroxy-5-iodo-3-methylbenzoate can be prepared from 3-methyl salicylic acid by methyl esterification followed by iodination.

Esterification : 3-methyl salicylic acid is converted to methyl 3-methylsalicylate using dimethyl sulfate and potassium carbonate in the presence of tetrabutylammonium bromide as a phase-transfer catalyst in a dichloromethane-water biphasic system at room temperature. This method avoids the use of expensive reagents like (trimethylsilyl)diazomethane and gives high yields (~98%).

Halogenation : The methyl ester is then iodinated using sodium iodide, sodium hypochlorite, and sodium hydroxide to introduce iodine selectively at the 5-position, yielding methyl 2-hydroxy-5-iodo-3-methylbenzoate with high yield (91%).

Introduction of Methoxy Group

The phenolic hydroxy group at the 2-position is methylated to a methoxy group by O-alkylation:

Reaction with dimethyl sulfate in the presence of sodium hydroxide and tetrabutylammonium bromide in dichloromethane-water mixture at room temperature yields methyl 5-bromo-2-methoxy-3-methylbenzoate in good yield.

Alternatively, methylation can be performed in refluxing acetone with potassium carbonate as base.

Purification and Characterization

After reaction completion, extraction is performed with ethyl acetate.

Washing with sodium sulfite solution (10%), saturated sodium chloride, and ammonium chloride/ammonia mixtures helps remove impurities.

Final purification is typically achieved by column chromatography.

Yields reported in related syntheses range from 72% to 91% for halogenated methyl benzoate derivatives.

Characterization by ^1H NMR and other spectroscopic methods confirms substitution patterns.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Dimethyl sulfate, K2CO3, TBAB, DCM/H2O | Room temp | Several hrs | ~98 | Phase-transfer catalysis, avoids diazomethane |

| Iodination | NaI, NaOCl, NaOH | Room temp | Several hrs | 91 | Selective iodination at 5-position |

| Methylation (O-alkylation) | Dimethyl sulfate, NaOH, TBAB, DCM/H2O or K2CO3, acetone reflux | RT or reflux | Several hrs | High | Converts phenol to methoxy group |

| Diazotization & Iodination | NaNO2, H2SO4, KI | 0-5 °C | 1-5 hrs | 72-87 | For halogen exchange on amino ester |

| Cyanation | CuCN, NMP or DMF, N2 atmosphere | 60-80 °C | 5-10 hrs | 88-91 | For substitution of iodine by cyano group |

| Purification | Extraction, washing, column chromatography | - | - | - | Essential for product purity |

(TBAB = tetrabutylammonium bromide; DCM = dichloromethane; NMP = N-methylpyrrolidone; DMF = N,N-dimethylformamide)

Research Findings and Notes

The use of phase-transfer catalysts such as tetrabutylammonium bromide significantly improves esterification and methylation yields under mild conditions.

Avoidance of expensive and hazardous reagents like (trimethylsilyl)diazomethane by using dimethyl sulfate and potassium carbonate is a notable advancement.

Diazotization followed by halogen exchange (iodination or fluorination) allows selective functionalization of aromatic esters bearing amino groups.

Reaction temperatures between 0-5 °C for diazotization and 60-80 °C for cyanation or halogen exchange are critical for high yields and selectivity.

Purification by column chromatography remains essential to isolate the desired this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity and function. The methoxy and methyl groups can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Notes:

- Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability increase molecular weight and boiling point compared to chlorine analogues. Bromo-substituted compounds are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methoxy vs.

- Ester Group : Methyl esters exhibit faster hydrolysis rates under basic conditions compared to ethyl esters, impacting bioavailability in drug design .

Physicochemical Properties

Data from methyl ester studies (IC-AMCE 2023, Table 3) suggest:

- Solubility : Methyl esters generally show higher solubility in aprotic solvents (e.g., DCM, THF) than ethyl esters due to reduced steric hindrance.

- Thermal Stability: Fluorine and bromine substituents increase thermal stability (decomposition >200°C) compared to non-halogenated analogues .

Biological Activity

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrF O3 and a molecular weight of approximately 263.06 g/mol. The presence of halogen atoms (bromine and fluorine) along with a methoxy group contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The halogen substituents can enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation: Interaction with receptors can lead to downstream signaling changes, impacting various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains, including resistant strains. For instance, it has shown effectiveness against Acinetobacter baumannii and Klebsiella pneumoniae, which are significant pathogens in healthcare settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 4 μg/mL |

| Klebsiella pneumoniae | 2 μg/mL |

2. Anti-HIV Activity

In a study focused on HIV treatment, derivatives of this compound were evaluated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was noted that structural modifications could enhance antiviral potency.

3. Cytotoxicity

Cytotoxic assays have revealed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the efficacy of this compound against multidrug-resistant E. coli. The study found that the compound significantly lowered bacterial viability at concentrations as low as 0.125 μg/mL, indicating strong antibacterial activity .

Case Study 2: HIV Reverse Transcriptase Inhibition

In another study examining NNRTIs, this compound was modified to improve its binding affinity to reverse transcriptase. The modified compounds exhibited enhanced inhibition rates compared to unmodified versions, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.